N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-ethoxypropanamide
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Overview
Description
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-ethoxypropanamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-ethoxypropanamide typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiourea to form the intermediate 5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 3-ethoxypropionyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-ethoxypropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium carbonate in acetone.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with substituted functional groups on the benzyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-ethoxypropanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets within cells. For example, it may inhibit the activity of certain enzymes involved in inflammation and cancer progression, thereby reducing the growth of cancer cells and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
- N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]hexanamide
- Ethyl acetoacetate
Uniqueness
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-ethoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxypropanamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
Molecular Formula |
C16H21N3O4S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-ethoxypropanamide |
InChI |
InChI=1S/C16H21N3O4S/c1-4-23-8-7-14(20)17-16-19-18-15(24-16)10-11-5-6-12(21-2)13(9-11)22-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,19,20) |
InChI Key |
NJSOKCVHIWQHQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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